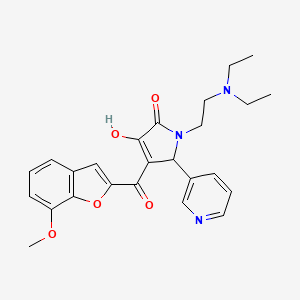
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its diverse functional groups contribute to its biological activity, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Structural Characteristics
The compound features a pyrrole ring fused with a methoxybenzofuran moiety, along with a hydroxyl group and a carbonyl group. These structural elements enable various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O5 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN(CC)CC(C1=C(C=CC(=C1)O)C(=O)C2=CC=CC=C2OC)N(C)C)C |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors involved in cellular signaling pathways. The diethylamino group enhances membrane permeability, facilitating cellular uptake. Similar compounds have been shown to modulate pathways related to inflammation and apoptosis, suggesting that this compound may exhibit comparable effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These effects are crucial for developing anti-inflammatory therapies.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are pivotal in regulating apoptosis.
Case Studies
- Study on Anti-inflammatory Activity : A study evaluated the efficacy of similar pyrrole derivatives in reducing inflammation in animal models, showing significant reductions in edema and inflammatory markers (e.g., TNF-alpha levels).
- Anticancer Activity Assessment : Another study focused on the cytotoxic effects of related compounds on breast cancer cells, reporting an IC50 value indicating potent activity against these cells.
Synthesis and Characterization
The synthesis typically involves multi-step organic reactions, utilizing catalysts such as palladium or copper salts. Characterization techniques like NMR spectroscopy and Mass Spectrometry confirm the identity and purity of the synthesized compound.
Stability and Reactivity
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile indicates potential interactions with electrophiles or nucleophiles due to its functional groups.
Applications in Research
This compound holds promise for applications in pharmacology and medicinal chemistry due to its structural features that suggest uses in developing new therapeutic agents targeting inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-4-27(5-2)12-13-28-21(17-9-7-11-26-15-17)20(23(30)25(28)31)22(29)19-14-16-8-6-10-18(32-3)24(16)33-19/h6-11,14-15,21,30H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXFWRQHNRIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














